molecular formula C15H13Cl2NOS B2912427 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 339097-97-1

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2912427
CAS No.: 339097-97-1
M. Wt: 326.24
InChI Key: WWHNAXRZSPZIDD-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C15H13Cl2NOS It is characterized by the presence of a sulfanyl group attached to a chlorobenzyl moiety and an acetamide group linked to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-chloroaniline in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 2-[(2-chlorobenzyl)sulfanyl]-N-(2-naphthyl)acetamide

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide is unique due to its specific structural features, such as the presence of both chlorobenzyl and chlorophenyl groups linked through a sulfanyl bridge. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-6-2-1-5-11(12)9-20-10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNAXRZSPZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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